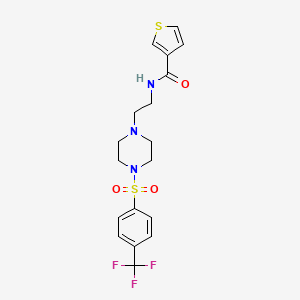

N-(2-(4-((4-(trifluorometil)fenil)sulfonil)piperazin-1-il)etil)tiofeno-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide is a synthetic compound characterized by its unique combination of a trifluoromethylphenyl group, a sulfonyl group, a piperazinyl moiety, and a thiophene-3-carboxamide structure. This multifunctional compound finds applications in various fields due to its interesting chemical and biological properties.

Synthetic Routes and Reaction Conditions

Formation of the Intermediate: : The synthesis begins with the preparation of 4-(trifluoromethyl)phenylsulfonyl piperazine. This is achieved through the sulfonylation of piperazine with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Thiophene Carboxamide: : The intermediate compound is then reacted with 2-bromoethyl thiophene-3-carboxamide under nucleophilic substitution conditions. This requires a polar aprotic solvent like dimethylformamide and a base like potassium carbonate.

Purification: : The final compound is purified using chromatographic techniques, such as silica gel column chromatography, to achieve the desired purity.

Industrial Production Methods: Industrial-scale production typically involves:

Optimizing reaction conditions for high yield and purity.

Using continuous flow reactors to maintain consistent reaction parameters.

Implementing robust purification processes to ensure quality control.

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, especially at the thiophene ring, forming sulfoxides or sulfones under appropriate conditions.

Reduction: : Reduction reactions can target the sulfonyl group or the carboxamide function, typically using reducing agents like lithium aluminum hydride.

Substitution: : The piperazinyl group allows for nucleophilic substitution reactions, where the nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxidation.

Reduction: : Lithium aluminum hydride or borane for carboxamide reduction.

Substitution: : Alkyl halides or acyl chlorides for piperazine substitution.

Major Products Formed

Oxidation Products: : Thiophene sulfoxides and sulfones.

Reduction Products: : Amines and alcohols.

Substitution Products: : N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: : Used as a building block for designing new compounds with enhanced properties. Its unique structure facilitates the exploration of novel synthetic pathways.

Biology: : Investigated for its potential as a ligand in receptor binding studies. The trifluoromethyl group imparts hydrophobicity, crucial for membrane permeability and bioavailability.

Medicine: : Explored as a potential pharmaceutical agent due to its ability to interact with specific biological targets, such as enzyme inhibitors or receptor antagonists.

Industry: : Utilized in the development of advanced materials, including polymers and coatings, due to its structural stability and unique electronic properties.

Mecanismo De Acción

Target of Action

It’s known that similar compounds have shown affinity to multiple receptors . For instance, a related compound, D2AAK3, has shown affinity to dopamine D2, D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors .

Mode of Action

Based on the structure and the known activity of similar compounds, it can be inferred that it might interact with its targets and induce changes that lead to its biological effects . For instance, D2AAK3, a similar compound, has been found to act as an antagonist at the dopamine D2 receptor .

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of Action

Similar compounds have shown various biological activities, suggesting that this compound might also have diverse effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

It is known that molecules with a -CF3 group, like this compound, can exhibit improved drug potency toward certain enzymes

Cellular Effects

Compounds with similar structures have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties

Molecular Mechanism

It is suggested that the trifluoromethyl group could play a role in enzyme inhibition by lowering the pKa of the cyclic carbamate, thereby enhancing hydrogen bonding interactions with proteins

Actividad Biológica

N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This compound integrates a trifluoromethylphenyl group, a sulfonyl group, a piperazinyl moiety, and a thiophene-3-carboxamide framework, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is N-[2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]thiophene-3-carboxamide. Its molecular formula is C18H20F3N3O3S, with a molecular weight of 427.44 g/mol. The synthesis involves several steps:

- Formation of Intermediate : The initial step includes the sulfonylation of piperazine with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base.

- Coupling Reaction : The intermediate is then reacted with 2-bromoethyl thiophene-3-carboxamide under nucleophilic substitution conditions.

- Purification : The final compound is purified using chromatographic techniques.

The biological activity of N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For example, it has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Pseudomonas aeruginosa | 62.5 |

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits bacterial growth through mechanisms that may involve disruption of cell wall synthesis and interference with protein synthesis pathways.

- Cell-Based Assays : Cell-based assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values for cancer cell lines are detailed in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

Pharmacological Potential

The multifunctional nature of N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide suggests applications in various therapeutic areas:

- Antimicrobial Therapy : Given its effectiveness against resistant bacterial strains, it may serve as a lead compound for developing new antibiotics.

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

Propiedades

IUPAC Name |

N-[2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O3S2/c19-18(20,21)15-1-3-16(4-2-15)29(26,27)24-10-8-23(9-11-24)7-6-22-17(25)14-5-12-28-13-14/h1-5,12-13H,6-11H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXWSEKDBGNWLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.